

An In-depth Technical Guide to 1-Methoxynaphthalene: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1-Methoxynaphthalene

Cat. No.: B125815

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Introduction

1-Methoxynaphthalene, a substituted naphthalene derivative, is a versatile organic compound with significant applications in chemical synthesis and as a molecular probe. Its unique photophysical properties and reactivity make it a valuable tool in various research and development fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of **1-methoxynaphthalene**, covering its fundamental properties, synthesis methodologies, and key applications, with a focus on experimental details for the scientific community.

Synonyms and Alternative Names

1-Methoxynaphthalene is known by several alternative names in scientific literature and commercial catalogs. A comprehensive list of these synonyms is provided below for easy reference.

Synonym	Reference
Methyl 1-naphthyl ether	[1] [2]
α-Methoxynaphthalene	
1-Naphthyl methyl ether	
NSC 5530	[1] [2]
Naphthalene, 1-methoxy-	
α-Naphthyl methyl ether	
1-Naphthol methyl ether	

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-methoxynaphthalene** is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value
CAS Number	2216-69-5
Molecular Formula	C ₁₁ H ₁₀ O
Molecular Weight	158.20 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	267-269 °C (at 760 mmHg)
Melting Point	5.5 °C
Density	1.095 g/mL at 25 °C
Refractive Index (n _D ²⁰)	1.621-1.623
Solubility	Insoluble in water; soluble in ethanol, ether, and chloroform.

Synthesis of 1-Methoxynaphthalene

Several synthetic routes have been established for the preparation of **1-methoxynaphthalene**. The most common methods involve the methylation of 1-naphthol.

Experimental Protocol: Williamson Ether Synthesis

This classical method involves the reaction of 1-naphthol with a methylating agent in the presence of a base.

Materials:

- 1-Naphthol
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$) or Methyl iodide (CH_3I)
- Anhydrous diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 1-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) with stirring.
- Cool the resulting solution in an ice bath.
- Slowly add dimethyl sulfate or methyl iodide (1.1 equivalents) to the cooled solution.

- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, transfer the mixture to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude **1-methoxynaphthalene**.
- The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

1-Methoxynaphthalene derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds. This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of a 1-Methoxynaphthalene Derivative

The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-substituted **1-methoxynaphthalene** with a boronic acid. This protocol can be adapted for various substrates.

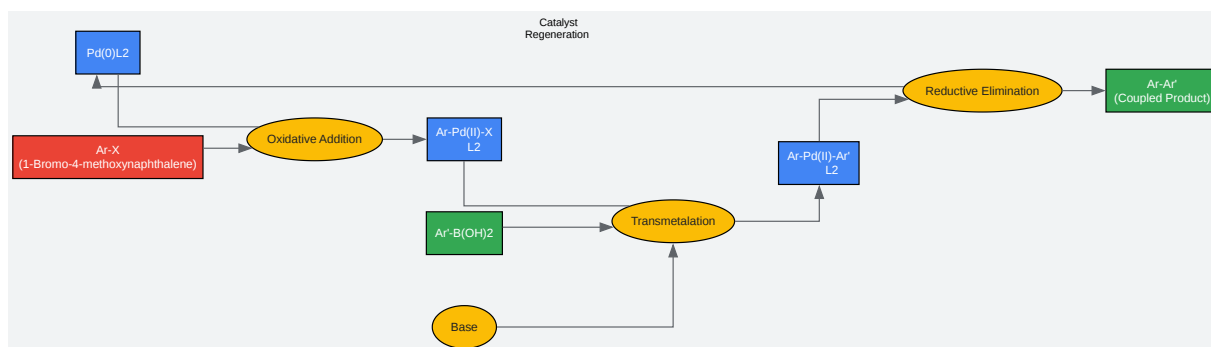
Materials:

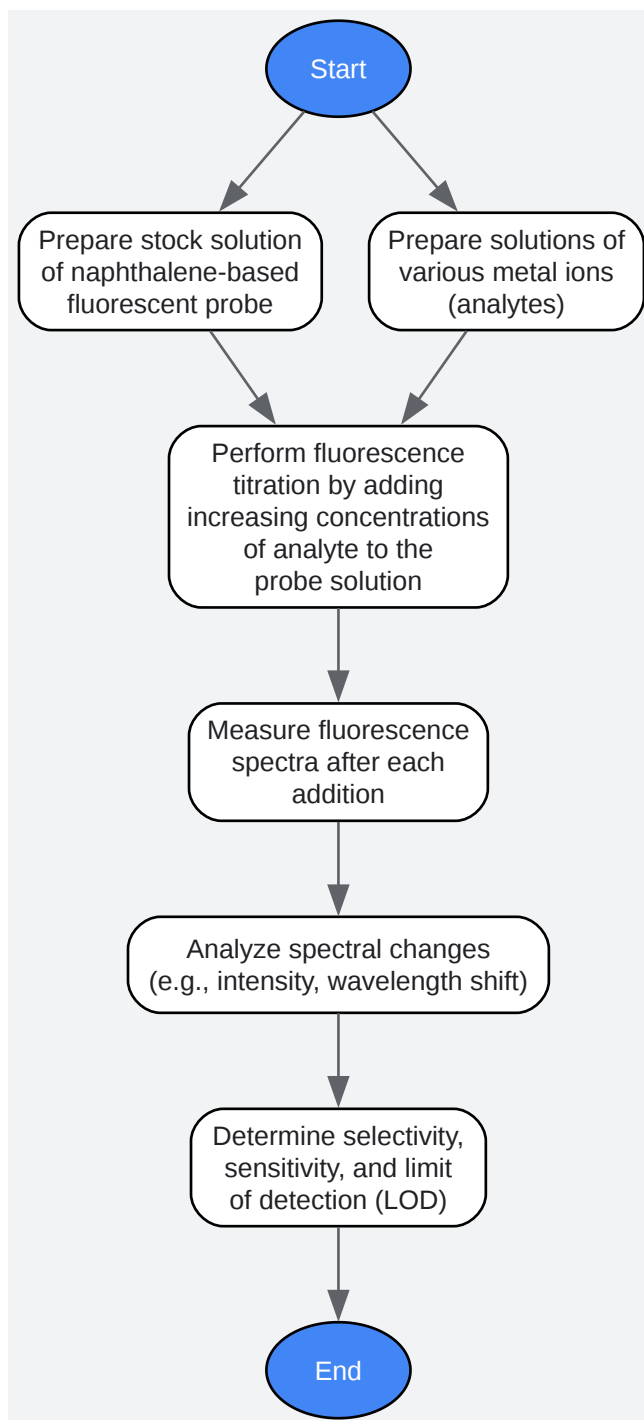
- 1-Bromo-4-methoxynaphthalene (or other halo-substituted derivative)
- Arylboronic acid

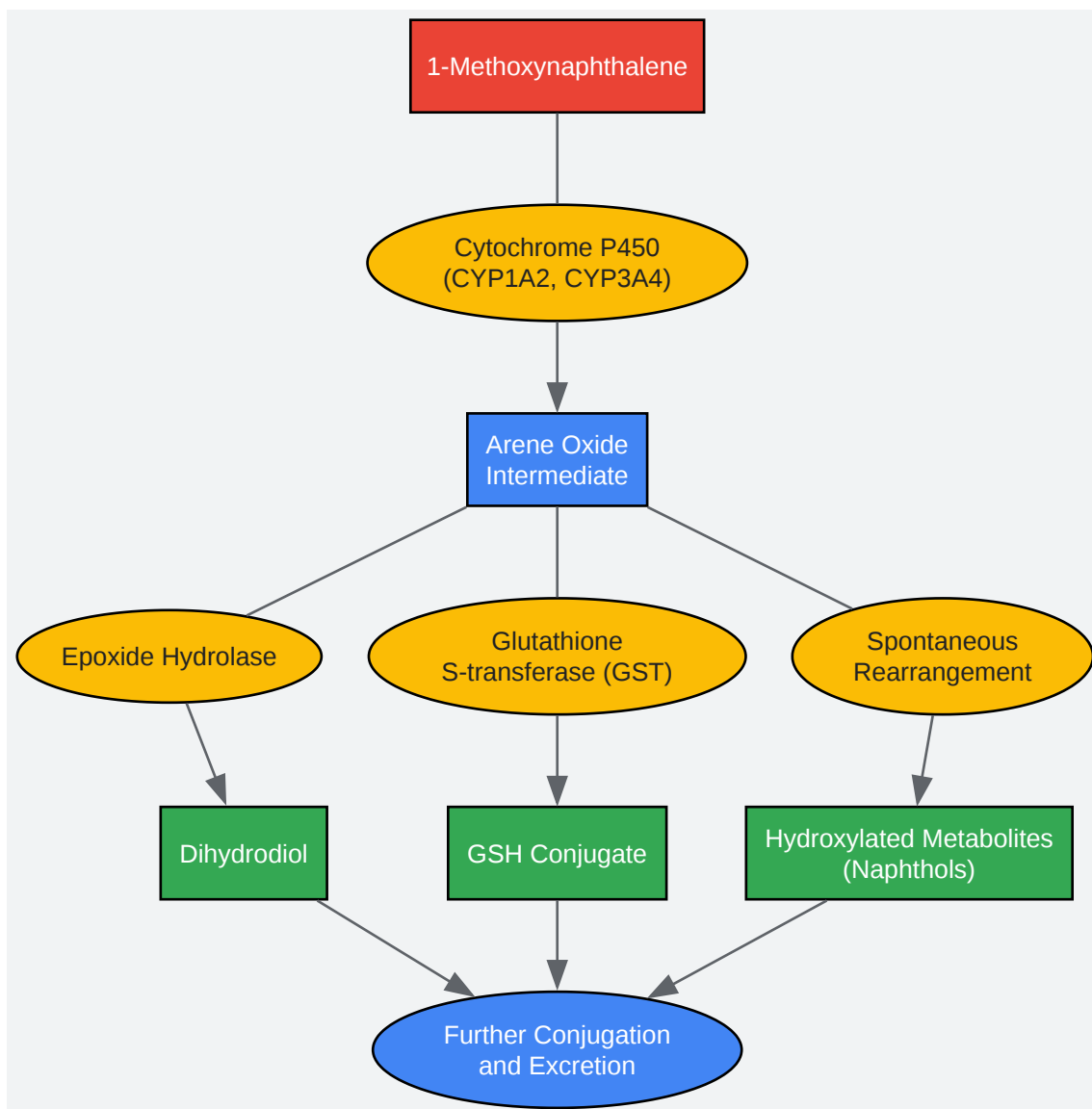
- Palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., Toluene, Dioxane, DMF)
- Schlenk tube or round-bottom flask
- Inert atmosphere (Nitrogen or Argon)
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

Procedure:

- To a Schlenk tube under an inert atmosphere, add 1-bromo-4-methoxynaphthalene (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Add the anhydrous solvent via syringe.
- Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.







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